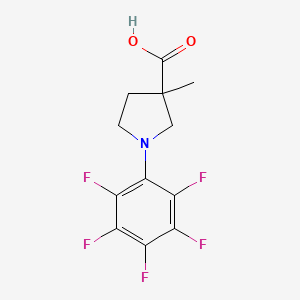![molecular formula C21H23N5O4 B2519598 Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 878716-24-6](/img/no-structure.png)
Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing
- Lanthanide Metal-Organic Frameworks : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrate selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. These properties highlight the potential for similar compounds in the development of fluorescence sensors for chemical detection (Shi et al., 2015).
Hydrogen Bonding and Accompanying Interactions
- N-Heterocyclic-Carbenes (NHCs) : Research on dimers formed by imidazol-2-ylidene or its derivatives with fundamental proton donors focuses on characterizing the dominant C⋯H-D hydrogen bond and accompanying secondary interactions. This study provides insights into the role of these interactions in carbene chemistry, which could inform the design of new catalysts and reactive molecules (Jabłoński, 2022).
Synthesis and Characterization of Complex Molecules
- Imidazole-Based Compounds : An imidazole-containing bisphenol has been structurally characterized, demonstrating potential for anion encapsulation and hydrogen-bonded structures. Such findings suggest applications in material science and coordination chemistry (Nath & Baruah, 2012).
- Copper(II) Complexes in Polymerization : The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by copper(II) complexes of N-methylimidazole is explored for its efficiency in forming poly(2,6-dimethyl-1,4-phenyleneoxide), indicating potential industrial applications in polymer synthesis (Chen & Challa, 1990).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate involves the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form 3,4-dimethylchalcone. This is then reacted with guanidine carbonate to form 6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurine. The resulting compound is then reacted with ethyl chloroformate to form ethyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate, which is then methylated using methyl iodide to form the final product, Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl acetoacetate", "guanidine carbonate", "ethyl chloroformate", "methyl iodide" ], "Reaction": [ "Condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form 3,4-dimethylchalcone", "Reaction of 3,4-dimethylchalcone with guanidine carbonate to form 6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurine", "Reaction of 6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurine with ethyl chloroformate to form ethyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate", "Methylation of ethyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate using methyl iodide to form Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate" ] } | |
CAS RN |
878716-24-6 |
Product Name |
Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Molecular Formula |
C21H23N5O4 |
Molecular Weight |
409.446 |
IUPAC Name |
methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C21H23N5O4/c1-11-7-8-15(9-12(11)2)25-13(3)10-24-16-17(22-20(24)25)23(5)21(29)26(18(16)27)14(4)19(28)30-6/h7-10,14H,1-6H3 |
InChI Key |
GLGFCLADHRWFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)OC)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)
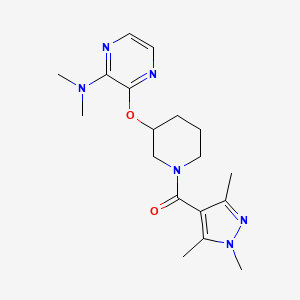
![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)

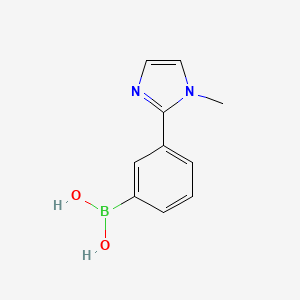

![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)
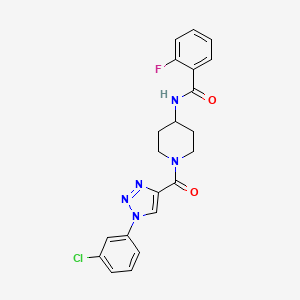
![2-[(4-Isopropylphenoxy)methyl]benzenecarboxylic acid](/img/structure/B2519528.png)
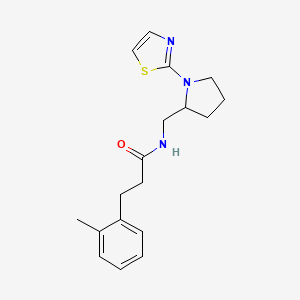

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)
![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)
